2-Pentyl-1H-indene
Description
2-Pentyl-1H-indene is a bicyclic organic compound comprising an indene backbone (a fused bicyclic system of benzene and cyclopentene) substituted with a linear pentyl (-C₅H₁₁) group at the 2-position. Indene derivatives are critical in materials science, pharmaceuticals, and synthetic chemistry due to their aromaticity and reactivity. The pentyl substituent introduces steric bulk and lipophilicity, distinguishing it from shorter-chain or aromatic-substituted analogs .
Properties
CAS No. |
926925-73-7 |
|---|---|
Molecular Formula |
C14H18 |
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-pentyl-1H-indene |
InChI |
InChI=1S/C14H18/c1-2-3-4-7-12-10-13-8-5-6-9-14(13)11-12/h5-6,8-10H,2-4,7,11H2,1H3 |
InChI Key |
MGACGOOGXAEMIQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC2=CC=CC=C2C1 |
Canonical SMILES |
CCCCCC1=CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Substituent Type and Chain Length
- 2-Methyl-2,3-dihydro-1H-indene (CAS 824-63-5) : A methyl group at the 2-position reduces steric hindrance compared to pentyl. It has a lower molar mass (132.2 g/mol) and boiling point (~204°C), with a density of 0.940 g/cm³ .
- 2-Ethyl-4-phenyl-1H-indene (CAS 203983-14-6): Substitution with ethyl (shorter alkyl) and phenyl (aromatic) groups introduces both aliphatic and aromatic characteristics.
- 1-Phenyl-1H-indene (CAS 1961-96-2) : A phenyl group at the 1-position alters electronic distribution, affecting reactivity in electrophilic substitutions. Its molecular weight (192.26 g/mol) is lower than 2-pentyl derivatives due to the absence of a long alkyl chain .
Functional Group Comparisons
Physical and Chemical Properties
Table 1: Comparative Physical Properties
| Compound | Substituent(s) | Molar Mass (g/mol) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
|---|---|---|---|---|---|
| 2-Methyl-2,3-dihydro-1H-indene | 2-Methyl | 132.2 | 204.15 (est.) | 0.940 | 1.522 |
| 2-Ethyl-4-phenyl-1H-indene | 2-Ethyl, 4-Phenyl | 220.31 | N/A | N/A | N/A |
| 1-Phenyl-1H-indene | 1-Phenyl | 192.26 | N/A | N/A | N/A |
| This compound | 2-Pentyl | 186.29 | >250 (est.) | ~0.89 (est.) | ~1.50 (est.) |
Notes:
- Longer alkyl chains (e.g., pentyl) increase molecular weight and hydrophobicity compared to methyl or ethyl groups. Estimated boiling points and densities are extrapolated from trends in alkyl-substituted indenes .
- Aromatic substituents (e.g., phenyl) enhance rigidity and may elevate melting points due to π-stacking interactions .
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